Aqueous Basicity (pKa) of 2-(tert-Butyl)-4-methylpyridine vs. 2,6-Di-tert-butyl-substituted Analogs
The predicted aqueous pKa of 2-(tert-Butyl)-4-methylpyridine is 7.12 ± 0.20 , positioning it as a stronger base than 2,6-di-tert-butyl-substituted analogs. Experimental data for the doubly hindered 2,6-di-tert-butylpyridine (2,6-DTBP) show an aqueous pKa of 4.95 [1], while its 4-methyl derivative (DTBMP) has a predicted pKa of 6.88 ± 0.10 . This difference of approximately +0.24 to +2.17 pKa units (1.7- to 148-fold in proton affinity) for the target compound arises because the single ortho-tert-butyl group imposes less steric inhibition of solvation on the protonated pyridinium cation compared to the doubly flanked analogs, as established by Hopkins et al. in their systematic thermodynamic analysis of tert-butylpyridine basicities [1].
| Evidence Dimension | Aqueous basicity (pKa of conjugate acid at 25°C) |
|---|---|
| Target Compound Data | pKa = 7.12 ± 0.20 (predicted) |
| Comparator Or Baseline | 2,6-Di-tert-butylpyridine (2,6-DTBP): pKa = 4.95 (experimental, JACS 1984); 2,6-Di-tert-butyl-4-methylpyridine (DTBMP): pKa = 6.88 ± 0.10 (predicted); 4-tert-Butylpyridine (4-TBP): pKa = 5.99 (experimental) |
| Quantified Difference | ΔpKa = +0.24 vs. DTBMP; +1.13 vs. 4-TBP; +2.17 vs. 2,6-DTBP; representing up to ~148× greater proton affinity than 2,6-DTBP |
| Conditions | Aqueous solution, 25°C; experimental values from JACS 1984 (Hopkins et al.); predicted values from ChemicalBook/ACD/Labs algorithms |
Why This Matters
A higher pKa translates directly to faster and more complete proton abstraction in acid-scavenging applications, reducing the stoichiometric excess required and minimizing residual acid content in sensitive reaction mixtures.
- [1] Hopkins, H.P., Jr.; et al. J. Am. Chem. Soc. 1984, 106, 4341-4348. Table I: Aqueous pKa at 25°C for 2-TBP (5.69), 4-TBP (5.66), 2,4-DTBP (6.70), 2,6-DTBP (4.95). View Source
